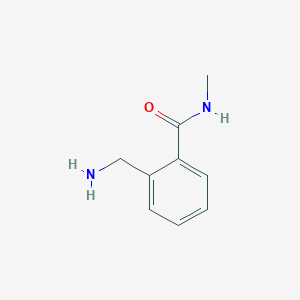

2-(aminomethyl)-N-methylBenzamide

Description

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-(aminomethyl)-N-methylbenzamide |

InChI |

InChI=1S/C9H12N2O/c1-11-9(12)8-5-3-2-4-7(8)6-10/h2-5H,6,10H2,1H3,(H,11,12) |

InChI Key |

BDUJNJBHUSLKSE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1CN |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Drug Development

The compound is under investigation for its potential use in drug development, particularly as a lead compound for new medications targeting various biological pathways. Its structure allows for interactions with enzymes and receptors, which is crucial for pharmacological activity.

- Mechanism of Action : Studies suggest that 2-(aminomethyl)-N-methylbenzamide can influence enzyme activity through hydrogen bonding and electrostatic interactions. This property makes it suitable for pharmacological studies aimed at understanding its binding affinity with specific targets.

- Analgesic Properties : Similar compounds have demonstrated analgesic properties, indicating that this compound may also serve as an effective pain management agent. Research into its efficacy in neuropathic pain models could provide insights into its therapeutic potential .

Biochemical Research

Enzyme Interaction Studies

Research has focused on the interaction of this compound with various enzymes, particularly those involved in metabolic pathways. Such studies often utilize techniques like surface plasmon resonance (SPR) to measure binding affinities and kinetics.

- Case Study Example : A study examined the binding interactions of similar benzamide derivatives with glycine transporters, highlighting the potential for developing selective inhibitors that could modulate neurotransmitter levels in neurological disorders .

Materials Science

Polymer Development

The compound's unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the properties of materials used in drug delivery systems.

- Synthesis Methods : Industrial synthesis often employs continuous flow reactors to optimize yield and purity. This method allows for better control over reaction conditions, which is crucial when developing high-performance materials for biomedical applications.

Comparison with Similar Compounds

Structural Characterization

Key structural features confirmed via spectroscopic methods (IR, NMR) and X-ray crystallography (for analogues) include:

- Amide carbonyl : Strong IR absorption at ~1650–1680 cm⁻¹.

- Aminomethyl group: 1H NMR signals at δ 3.2–3.8 ppm (CH2NH2) and δ 1.5–2.5 ppm (NH2, broad) .

Comparative Analysis with Similar Compounds

Physicochemical Properties

Key Observations :

- The aminomethyl group in the target compound improves water solubility compared to N,N-dialkylated analogues (e.g., ).

- LogP values correlate with substituent hydrophobicity: N-methyl amide < dimethylamino < long-chain alkyl groups.

Challenges and Limitations

- Toxicity: Limited toxicological data exist for aminomethyl-substituted benzamides, necessitating further study .

- Synthetic Complexity: Introducing both aminomethyl and N-methyl groups requires precise control to avoid side reactions (e.g., over-alkylation) .

Preparation Methods

One-Pot Synthesis from 2-Amino-3-Methylbenzoic Acid

A highly efficient one-pot synthesis route was developed starting from 2-amino-3-methylbenzoic acid (1), achieving an overall yield of 87–94% through three sequential reactions without intermediate isolation . The process begins with cyclization using bis(trichloromethyl) carbonate (BTC) to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (2). Subsequent aminolysis with aqueous methylamine yields 2-amino-N,3-dimethylbenzamide (3), which undergoes electrophilic halogenation using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) to introduce halogens at the 5-position (4–6).

Key Advantages :

-

Eliminates time-consuming intermediate purification.

-

Reduces solvent waste by leveraging water for final crystallization.

-

Operates under mild conditions (25–80°C) compared to traditional high-temperature methods .

Reaction Conditions :

| Step | Reagents/Conditions | Time | Yield (%) |

|---|---|---|---|

| Cyclization | BTC, CH₂Cl₂, 0–25°C | 2 h | 95 |

| Aminolysis | 40% Methylamine, EtOH, 80°C | 4 h | 90 |

| Halogenation | NXS (X = Cl, Br, I), CH₃CN, 25°C | 3 h | 94 |

This method’s environmental friendliness and high yield make it preferable for laboratory-scale production .

Nickel-Catalyzed Coupling for N-Methylamide Formation

A nickel-mediated approach enables the direct coupling of aryl bromides with N-methylformamide to construct the N-methylamide core . Using Ni(OAc)₂·4H₂O (0.03 mmol) and phosphite ligands in methanol at 110°C, 1-bromobenzene reacts with N-methylformamide to yield N-methylbenzamide derivatives. After 10 hours, the crude product is purified via flash chromatography (70% ethyl acetate in hexane) and recrystallized from diethyl ether.

Critical Parameters :

-

Catalyst System : Ni(OAc)₂·4H₂O with phosphite ligands enhances reaction turnover.

-

Solvent : Methanol facilitates both solubility and nucleophilic attack by methylamine.

-

Yield : 70–75% after purification, with minor byproducts from over-alkylation .

Limitations :

-

Requires anhydrous conditions to prevent catalyst deactivation.

-

Limited functional group tolerance due to strong base (NaOMe) .

Tributyltin Hydride-Mediated Reductive Amination

An alternative route employs tributyltin hydride (Bu₃SnH) to reduce imine intermediates formed between N,N-dimethylbenzamide and lithium amides . At −40°C, Bu₃SnLi generated in situ from Bu₃SnH and nBuLi reacts with N,N-dimethylbenzamide to form a tin-amide complex. Quenching with pH 7.0 phosphate buffer followed by dichloromethane extraction yields 2-(aminomethyl)-N-methylbenzamide after column chromatography (EtOAc:hexane 1:15).

Optimization Insights :

-

Low temperatures (−40°C) suppress side reactions like over-reduction.

-

Tributyltin byproducts necessitate careful waste management due to toxicity .

Industrial-Scale Synthesis and Purification

Patent literature discloses scalable methods for derivatives like enzalutamide, which share structural motifs with this compound . A representative process involves coupling 4-bromo-2-fluoro-N-methylbenzamide with 2-aminoisobutyric acid in dimethylformamide (DMF) at 60–65°C. Post-reaction, crude product is treated with hydrochloric acid to precipitate impurities, followed by recrystallization from methanol or ethyl acetate/n-heptane mixtures.

Industrial Considerations :

-

Solvent Selection : DMF improves reaction homogeneity but may degrade products at elevated temperatures .

-

Purification : Acidic washing removes unreacted starting materials, while antisolvent crystallization (e.g., n-heptane) enhances purity to >99% .

Halogenation Strategies for Functionalized Derivatives

Electrophilic halogenation of 2-amino-N,3-dimethylbenzamide enables access to 5-halogenated analogs, which are valuable intermediates for further functionalization . Using NXS (X = Cl, Br, I) in acetonitrile at 25°C, halogen incorporation proceeds regioselectively at the 5-position due to the directing effect of the adjacent methyl and amide groups.

Halogenation Efficiency :

| Halogen Source | Reaction Time | Yield (%) |

|---|---|---|

| NCS | 3 h | 94 |

| NBS | 3 h | 92 |

| NIS | 3 h | 87 |

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the predominant methods:

Q & A

Q. What are the recommended safety protocols for handling 2-(aminomethyl)-N-methylBenzamide in laboratory settings?

Methodological Answer:

- Storage: Store at -20°C in tightly sealed containers to prevent moisture absorption and degradation. Ensure containers are kept upright to avoid leakage .

- Personal Protective Equipment (PPE): Use nitrile gloves (inspected for integrity), chemical-resistant lab coats, and safety goggles. Avoid inhalation by working in a fume hood .

- Spill Management: Sweep spills using a vacuum or brush, collect in sealed containers, and dispose of as hazardous waste. Avoid aqueous cleanup to prevent unintended reactions .

- Electrostatic Precautions: Ground equipment to prevent static charge buildup, especially during transfer .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Reagent Selection: Use Pd/C under hydrogenation conditions for selective reduction of nitro or imine intermediates. For example, hydrogenate 2-nitro-N-methylbenzamide to yield the aminomethyl derivative .

- Reaction Monitoring: Employ thin-layer chromatography (TLC) with silica gel plates (eluent: 3:1 ethyl acetate/hexane) to track reaction progress. Spots can be visualized under UV light .

- Purification: Recrystallize crude products from methanol or dichloromethane to remove unreacted starting materials. For challenging separations, use column chromatography with gradient elution .

- Yield Optimization: Maintain room temperature during hydrogenation to avoid over-reduction. Excess reagents (e.g., benzyl chloride) should be removed via vacuum distillation .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Hydrogenation (Pd/C) | H₂, MeOH, RT, 18 hr | 85–90 | ≥95 | |

| Recrystallization | Methanol, slow cooling | 78 | 99 | |

| Column Chromatography | Hexane:EtOAc (7:3 → 1:1) | 92 | 98 |

Advanced Research Questions

Q. What analytical techniques are critical for characterizing the structural integrity and functional groups of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify the aminomethyl (-CH₂NH₂) proton resonance at δ 2.8–3.2 ppm (triplet) and N-methyl (-NCH₃) at δ 2.9–3.1 ppm (singlet). Aromatic protons appear as multiplet signals at δ 7.2–7.8 ppm .

- ¹³C NMR: Confirm the carbonyl (C=O) carbon at δ 165–170 ppm and methylene (CH₂NH₂) at δ 40–45 ppm .

- Infrared Spectroscopy (IR): Detect N-H stretches (3300–3500 cm⁻¹) and amide C=O (1640–1680 cm⁻¹). Absence of nitro group peaks (~1520 cm⁻¹) confirms complete reduction .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₉H₁₂N₂O) with an exact mass of 164.0950 g/mol .

Q. How does the electronic configuration of substituents on the benzamide core influence the compound’s interaction with biological targets?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Aminomethyl Group: Enhances hydrogen-bonding capacity with enzyme active sites (e.g., proteases or kinases). Methylation of the amine reduces polarity, improving membrane permeability .

- Aromatic Substitution: Electron-donating groups (e.g., -OCH₃) at the para position increase electron density on the benzene ring, potentially enhancing π-π stacking with hydrophobic receptor pockets .

- Experimental Validation:

- Enzyme Assays: Test inhibitory activity against tyrosine kinases using fluorescence-based assays (e.g., ADP-Glo™). Compare IC₅₀ values of derivatives with varying substituents .

- Molecular Docking: Use software like AutoDock Vina to simulate binding poses. The aminomethyl group often occupies catalytic pockets, while the benzamide backbone stabilizes interactions via van der Waals forces .

Q. Table 2: Biological Activity of Derivatives

| Substituent | Target Enzyme | IC₅₀ (µM) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| -NHCH₃ (parent) | Tyrosine Kinase A | 12.3 | -8.7 | |

| -OCH₃ (para) | Tyrosine Kinase A | 6.5 | -9.9 | |

| -NO₂ (meta) | Tyrosine Kinase A | >100 | -5.2 |

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

- Contradiction Example: Discrepancies in ¹H NMR chemical shifts due to solvent polarity or tautomerism.

- Resolution Steps:

- Standardize Conditions: Acquire spectra in deuterated DMSO to stabilize hydrogen-bonding interactions.

- Variable Temperature NMR: Perform experiments at 25°C and 60°C to identify dynamic processes (e.g., amine proton exchange) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- Cross-Validate with IR/MS: Confirm functional group integrity if NMR data conflicts with expected structures .

Q. What strategies mitigate degradation of this compound during long-term storage?

Methodological Answer:

- Lyophilization: Freeze-dry the compound under vacuum to remove water, reducing hydrolysis risk. Store lyophilized powder under argon atmosphere .

- Stabilizers: Add 1% (w/w) ascorbic acid as an antioxidant to aqueous formulations. For solid-state stability, use silica gel desiccants in storage containers .

- Periodic QC Checks: Monitor purity every 6 months via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Degradation products (e.g., hydrolyzed amide) elute earlier than the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.